tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1092564-21-0
VCID: VC3430444
InChI: InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br
Molecular Formula: C13H20BrN3O2
Molecular Weight: 330.22 g/mol

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS No.: 1092564-21-0

Cat. No.: VC3430444

Molecular Formula: C13H20BrN3O2

Molecular Weight: 330.22 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate - 1092564-21-0

Specification

CAS No. 1092564-21-0
Molecular Formula C13H20BrN3O2
Molecular Weight 330.22 g/mol
IUPAC Name tert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3
Standard InChI Key HMLOVTCREDBBMH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br

Introduction

Physical and Chemical Properties

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate is characterized by a specific set of physical and chemical properties that define its behavior in different environments and reactions. The compound has a molecular weight of 330.22 g/mol and consists of a piperidine ring with a pyrazole substituent at position 3, a bromine atom at position 4 of the pyrazole ring, and a tert-butyloxycarbonyl protecting group on the piperidine nitrogen.

The molecular structure features three nitrogen atoms, two oxygen atoms, and one bromine atom arranged in a specific conformation that gives the molecule its characteristic reactivity patterns. The bromine substituent on the pyrazole ring serves as a reactive site for various transformations, including cross-coupling reactions.

Table 1 summarizes the key physical and chemical properties of this compound:

PropertyValue
CAS Number1092564-21-0
Molecular FormulaC₁₃H₂₀BrN₃O₂
Molecular Weight330.22 g/mol
IUPAC Nametert-butyl 3-(4-bromopyrazol-1-yl)piperidine-1-carboxylate
Standard InChIInChI=1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-5-11(9-16)17-8-10(14)7-15-17/h7-8,11H,4-6,9H2,1-3H3
Standard InChIKeyHMLOVTCREDBBMH-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCCC(C1)N2C=C(C=N2)Br
PubChem Compound ID67027251
AppearanceSolid at room temperature

The compound contains several functional groups that contribute to its reactivity profile. The tert-butyloxycarbonyl group serves as a protecting group for the piperidine nitrogen, which can be selectively removed under acidic conditions to expose the nitrogen for further functionalization. The bromine atom on the pyrazole ring provides a site for various transformations, particularly palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings.

Synthesis and Preparation

Starting MaterialsKey ReagentsReaction ConditionsPotential YieldReference
4-bromopyrazole, tert-butyl 3-((methylsulfonyl)oxy)piperidine-1-carboxylateNaHDMF, 0°C → 100°C, overnight45-58%
4-bromopyrazole, tert-butyl 3-hydroxypiperidine-1-carboxylateCs₂CO₃NMP, 80°C, 12h70-80%
Piperidine-3-ol, Boc anhydride, 4-bromopyrazoleDIAD, PPh₃THF, rt → refluxNot specifiedInferred

Applications and Research Significance

tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate serves primarily as an intermediate in organic synthesis and drug discovery processes. Its structural features make it particularly valuable in medicinal chemistry applications.

The compound belongs to a class of heterocyclic structures frequently employed in pharmaceutical research. Similar pyrazole derivatives have demonstrated various biological activities, including:

  • Enzyme inhibition properties

  • Receptor modulation capabilities

  • Anti-inflammatory effects

  • Potential anticancer activity

Comparison with Similar Compounds

To better understand the unique features and potential applications of tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate, it is useful to compare it with structurally similar compounds. This comparison highlights the subtle structural differences that can significantly impact reactivity, biological activity, and synthetic utility.

Table 3 presents a comparison between tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate and several related compounds:

CompoundCAS NumberKey Structural DifferencesNotable Features
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate1092564-21-0Reference compoundPyrazole at position 3 of piperidine, bromine at position 4 of pyrazole
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-50-3Pyrazole at position 4 of piperidineDifferent substitution position affects conformation and reactivity
tert-butyl 4-(3-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate1211876-26-4Pyrazole at position 4, bromine at position 3 of pyrazoleDifferent bromine position changes electronic properties
tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)piperidine-1-carboxylateNot specifiedNitro group instead of bromineMore electron-withdrawing substituent, different reactivity pattern
tert-butyl 3-(4-bromo-1H-pyrazol-1-yl)azetidine-1-carboxylate877399-34-3Azetidine ring instead of piperidineSmaller ring size affects conformation and reactivity

The position of the pyrazole substituent on the piperidine ring (position 3 versus position 4) significantly impacts the three-dimensional structure of the molecule, which in turn affects its binding properties in biological systems. Similarly, the position of the bromine atom on the pyrazole ring (position 3 versus position 4) influences the electronic distribution and reactivity of the molecule.

Safety AspectInformation
Hazard StatementsH302 (Harmful if swallowed)
Recommended PPEGloves, lab coat, safety glasses
Storage RecommendationsCool, dry place, away from acids
Special PrecautionsAvoid ingestion, inhalation, skin contact
Research Use DesignationFor research use only. Not for human or veterinary use

It's worth noting that the safety information available for this specific compound is limited, and researchers should consult the most current safety data sheets before handling this material.

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